Dichlorotetrakis(triphenylphosphine)ruthenium(II)
Overview
Description
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a ruthenium complex that has been the subject of various studies due to its catalytic properties and its role in organic synthesis. The complex is known for its ability to facilitate reactions under mild conditions, which is advantageous for the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of new ruthenium(II) complexes, including dichlorotetrakis(triphenylphosphine)ruthenium(II), has been explored by treating polymer precursors with nitrile ligands under specific conditions. A novel route to synthesize trans-dichlorotetrakis(diphenylphosphine)ruthenium(II) was reported, which involved the use of refluxing acetonitrile under an argon atmosphere . This method provides an alternative to traditional synthesis techniques and contributes to the understanding of complex formation and crystallization.
Molecular Structure Analysis
The molecular structure of trans-dichlorotetrakis(diphenylphosphine)ruthenium(II) has been redetermined using X-ray crystallography. The complex was found to crystallize in the triclinic space group with specific unit cell dimensions, providing detailed insights into its molecular geometry . This structural information is crucial for understanding the reactivity and catalytic behavior of the complex.
Chemical Reactions Analysis
Dichlorotris(triphenylphosphine)ruthenium(II) has been shown to catalyze various chemical reactions, including the reaction of trichloro- and dichloro-acetic acid with 1-alkenes to produce γ-butyrolactones , and the hydrogen transfer from alcohols to olefins . These reactions demonstrate the versatility of the complex as a catalyst in organic synthesis. Additionally, the complex's interaction with alkali hydroxides and alkoxides has been studied, leading to the formation of various ruthenium compounds with potential implications in reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorotetrakis(triphenylphosphine)ruthenium(II) and related complexes have been characterized using various spectroscopic techniques, including IR, 1H, and 31P NMR spectroscopy . These studies have provided valuable information on the electronic structure and ligand environment of the complex, which are important for understanding its reactivity and stability under different conditions.
Scientific Research Applications
Catalytic Applications in Organic Reactions Dichlorotetrakis(triphenylphosphine)ruthenium(II) and similar complexes have been widely used as catalysts in organic reactions. They are particularly effective in the reduction of nitro compounds by synthesis gas, as demonstrated by Januszkiewicz and Alpar (1983) who found that this reaction is sensitive to steric effects and the nature of the phase transfer agent (Januszkiewicz & Alpar, 1983). Similarly, Speier and Markó (1981) reported the catalytic behavior of dichlorotris(triphenylphosphine)ruthenium(II) in the hydrogen transfer from alcohols to olefins, elucidating the reaction mechanism and kinetics (Speier & Markó, 1981).
Hydrogenation Catalysis Rodgers, Cullen, and James (1983) explored the use of a related complex for the hydrogenation of terminal olefins, providing insights into the reaction mechanism and kinetics (Rodgers, Cullen, & James, 1983). This indicates the potential of such complexes in facilitating hydrogenation reactions under mild conditions.
Selective Transfer Hydrogenolysis Blum, Shtelzer, Albin, and Sasson (1982) found that dichlorotris(triphenylphosphine)ruthenium(II) could catalyze hydrogen transfer from halogen-free alcohols to certain carbinols, demonstrating its application in selective hydrogenolysis (Blum, Shtelzer, Albin, & Sasson, 1982).
Synthesis of Bifunctional Silanes Corriu and Moreau (1973) showed that dichlorotris(triphenylphosphine)ruthenium(II) is an effective catalyst for the synthesis of diarylalkoxysilanes, highlighting its utility in the production of bifunctional silanes (Corriu & Moreau, 1973).
Safety And Hazards
The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed or in case of skin contact or if inhaled, seek medical advice immediately .
properties
IUPAC Name |
dichlororuthenium;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWNHEPSSHYXTG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60Cl2P4Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475129 | |
Record name | Dichlororuthenium--triphenylphosphane (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1221.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorotetrakis(triphenylphosphine)ruthenium(II) | |
CAS RN |
15555-77-8 | |
Record name | Dichlororuthenium--triphenylphosphane (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorotetrakis(triphenylphosphine)ruthenium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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